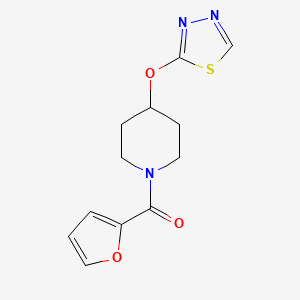

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c16-11(10-2-1-7-17-10)15-5-3-9(4-6-15)18-12-14-13-8-19-12/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETMNXDDWLKMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Attachment of the piperidine ring: The 1,3,4-thiadiazole derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidin-1-yl derivative.

Introduction of the furan ring: The final step involves the reaction of the piperidin-1-yl derivative with furan-2-carboxylic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dihydrothiadiazoles.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including the compound , exhibit significant anticancer properties. A review on the cytotoxic properties of 1,3,4-thiadiazole derivatives highlights their effectiveness against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds similar to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone can effectively inhibit the growth of various bacterial strains. The structural characteristics of thiadiazoles contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have been studied for their anti-inflammatory properties. Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo, suggesting a possible role in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of thiadiazole derivatives on multiple cancer cell lines. The compound exhibited selective cytotoxicity towards HCT116 cells with a GI50 value of approximately 3.29 μg/mL. This finding supports the hypothesis that modifications to the thiadiazole framework can enhance biological activity against specific cancer types .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of thiadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed significant inhibitory effects on bacterial growth at concentrations as low as 10 μg/mL .

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. In antifungal and antibacterial applications, it is believed to inhibit key enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, the compound may induce apoptosis by activating caspases or inhibiting survival pathways such as PI3K/Akt .

Comparison with Similar Compounds

Thiadiazole-Containing Derivatives

Bis(4-(5-substituted-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4)

Structural Differences :

- C1–C4 (): These compounds feature a bis-phenyl methanone scaffold with 1,3,4-thiadiazole rings substituted at the 5-position with amino groups (cyclohexyl, phenyl, ethyl, phenethyl). The rigid aromatic core contrasts with the target compound’s piperidine-furan system.

- Target Compound: The piperidine ring introduces conformational flexibility, and the furan-2-yl methanone may enhance solubility compared to the hydrophobic phenyl groups in C1–C4 .

Physicochemical Properties :

| Property | Target Compound | C1–C4 Derivatives |

|---|---|---|

| LogP | Estimated ~2.5 (moderate) | Higher (~3.5–4.0 due to bis-phenyl) |

| Solubility | Improved (furan’s polarity) | Lower (hydrophobic substituents) |

| Metabolic Stability | High (thiadiazole resistance) | Moderate (aryl groups prone to oxidation) |

Piperazine/Piperidine-Based Analogs

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

Structural Differences :

- Compound 21 : Contains a piperazine ring (two nitrogen atoms) with a trifluoromethylphenyl group, enhancing electron-withdrawing and lipophilic character.

- Target Compound: Piperidine (one nitrogen) with a furan-2-yl methanone.

Oxadiazole vs. Thiadiazole Derivatives

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()

Structural Differences :

- Oxadiazole Analog : Features a 1,3,4-oxadiazole (oxygen instead of sulfur), reducing lipophilicity and altering hydrogen-bonding capacity.

- Target Compound : The thiadiazole’s sulfur atom increases electronegativity and may enhance binding to metal-containing enzymes (e.g., bacterial metalloproteases) .

Activity Comparison :

- Oxadiazole Derivatives : Often exhibit antiviral and anti-inflammatory activities.

- Thiadiazole Derivatives : More commonly associated with antimicrobial and anticancer effects due to sulfur’s role in redox reactions .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a novel derivative of thiadiazole that has attracted attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies from recent research.

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates the thiadiazole moiety into a piperidine framework. The synthetic route often includes:

- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions.

- Piperidine Modification : The piperidine ring is then modified to introduce the thiadiazole moiety via etherification.

- Final Coupling with Furan : The final step involves coupling with furan derivatives to yield the target compound.

Cytotoxicity

Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.0 |

| This compound | MCF7 | 6.5 |

The IC50 values indicate that this compound exhibits significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its cytotoxic effects involves:

- Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary bioassays indicate moderate inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have explored the biological activity of similar thiadiazole derivatives:

- Thiadiazole Derivatives Against Cancer : A study demonstrated that derivatives with varied substituents on the thiadiazole ring showed enhanced cytotoxicity against multiple cancer cell lines, indicating structure–activity relationships that could be exploited for drug design .

- Thiadiazoles as Antimicrobials : Research indicated that modifications to the thiadiazole structure could lead to compounds with significant antibacterial properties, highlighting their potential as lead compounds in antibiotic development .

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for kinase assays) with IC calculations. Include positive controls (e.g., staurosporine for kinases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs), with values derived from Cheng-Prusoff equations .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) to rule out nonspecific effects .

How should researchers address contradictions in biological activity data across different experimental models?

Advanced Research Question

Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Mitigation strategies include:

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Membrane Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to correlate activity with passive diffusion .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics, reducing false positives from fluorescence interference .

What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 24–72 hours .

- HPLC-PDA Analysis : Monitor degradation products using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and compare retention times to synthetic standards .

- Kinetic Stability Modeling : Calculate (half-life) using first-order decay equations under each condition .

How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Advanced Research Question

- Core Modifications : Synthesize analogs with substituents at the thiadiazole 5-position (e.g., methyl, phenyl) to probe steric effects .

- Piperidine Ring Variations : Replace piperidine with morpholine or azetidine to assess conformational flexibility impacts on binding .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing derivatives with improved binding energies .

What computational tools are recommended for predicting the compound’s ADMET properties?

Basic Research Question

- ADMET Prediction : SwissADME or pkCSM for estimating solubility (LogS), BBB permeability, and CYP inhibition .

- Toxicity Profiling : ProTox-II to predict hepatotoxicity and mutagenicity risks .

- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

How should impurities be identified and quantified during scale-up synthesis?

Advanced Research Question

- HPLC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to detect low-abundance impurities (<0.1%) .

- Synthetic Byproduct Analysis : Compare impurity spectra to intermediates (e.g., unreacted 2-amino-thiadiazole) and optimize purification via column chromatography (silica gel, hexane/EtOAc) .

- ICH Guidelines : Follow Q3A/B thresholds for reporting, identifying, and qualifying impurities in final batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.